![molecular formula C14H14N2O2 B1312994 N-(4-aminophenyl)-2-methoxybenzamide CAS No. 849337-82-2](/img/structure/B1312994.png)
N-(4-aminophenyl)-2-methoxybenzamide
Overview
Description
N-(4-Aminophenyl)-2-methoxybenzamide (APMB) is an important molecule in the field of medicinal chemistry, as it is a versatile building block for the synthesis of various drugs and other biologically active compounds. APMB is a benzamidine derivative, and its structure consists of a benzene ring with an amide group at the 4-position and a methoxy group at the 2-position. This molecule has been widely studied due to its potential applications in pharmaceuticals, biochemistry, and medicine.
Scientific Research Applications
Antioxidant Activity
N-(4-aminophenyl)-2-methoxybenzamide demonstrates potential as a powerful antioxidant. A study by Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide, in an aqueous buffer solution. The study found that these compounds act as antioxidants by scavenging free radicals. The oxidation of these compounds leads to the formation of quinonediimine derivatives, which are crucial in their antioxidant activity. This study suggests that N-(4-aminophenyl)-2-methoxybenzamide could be a significant contributor to antioxidant applications due to its electrochemical behavior and radical scavenging ability (Jovanović et al., 2020).
Antiviral Properties
In the realm of antiviral research, N-phenylbenzamide derivatives, which include structures similar to N-(4-aminophenyl)-2-methoxybenzamide, have shown promise. A study by Ji et al. (2013) on the synthesis and antiviral activity of these derivatives found that certain compounds demonstrated significant activity against Enterovirus 71 (EV 71) strains at low micromolar concentrations. These findings suggest that N-(4-aminophenyl)-2-methoxybenzamide could potentially be explored for its antiviral properties, particularly in the development of treatments for viruses like EV 71 (Ji et al., 2013).
Molecular Structure and Interactions
The molecular structure and intermolecular interactions of benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide, are critical in understanding their pharmacological properties. Karabulut et al. (2014) studied the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations. Their research provides insight into the crystal structure and the influence of intermolecular interactions on molecular geometry, which is essential for understanding the behavior and potential applications of N-(4-aminophenyl)-2-methoxybenzamide (Karabulut et al., 2014).
properties
IUPAC Name |
N-(4-aminophenyl)-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPMVSHFXDMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-methoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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